![molecular formula C12H17NO B12306594 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol](/img/structure/B12306594.png)
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol
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Overview
Description
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol is an organic compound with a unique structure that includes a benzene ring fused with a nonane ring and a hydroxyl group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol can be achieved through several methods. One common approach involves the intramolecular aza-Wittig reaction of azides derived from 1,2-amino azides and α,β-unsaturated ketones. This reaction leads to the formation of 2,3,6,7-tetrahydro-1,4-diazepines, which can be further reduced using lithium aluminium hydride to yield the desired hexahydro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalytic systems and continuous flow reactors could enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different saturated derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, reduced derivatives, and substituted benzene rings, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Potential
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol has been studied for its potential as an enzyme inhibitor or modulator. Its interactions with various biological targets suggest it may influence multiple biochemical pathways. Research indicates that it could play a role in treating conditions such as pain and inflammation due to its structural similarities to known analgesics.
Key Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in pain pathways.
- Modulation of Receptors: It has shown promise in modulating neurotransmitter receptors which can affect mood and anxiety disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions such as the intramolecular aza-Wittig reaction. This method allows for the formation of the compound through a tandem Michael-type addition followed by an intramolecular reaction.
Synthesis Method | Description |
---|---|
Aza-Wittig Reaction | Involves azides derived from amino azides and α, β-unsaturated ketones. |
Oxidation | Can produce ketones or aldehydes from the compound. |
Reduction | Converts the compound into more saturated derivatives. |
Polymer Chemistry
The unique structural characteristics of this compound allow it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study 1: Analgesic Development
A recent study explored the analgesic properties of derivatives of this compound. The research involved testing various analogs for their binding affinity to pain receptors in animal models. Results indicated that certain modifications significantly increased potency compared to traditional analgesics.
Case Study 2: Enzyme Inhibition Research
Another study investigated the inhibitory effects of this compound on cyclooxygenase enzymes (COX). The findings demonstrated that the compound effectively reduced inflammation markers in vitro and showed promise for further development as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzene ring can participate in π-π interactions, affecting the compound’s binding affinity to different targets. These interactions can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-tetrahydro-1,4-diazepines: These compounds share a similar core structure but differ in the degree of saturation and functional groups.
6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol: This compound has a similar fused ring system but with different substituents and functional groups.
Uniqueness
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Biological Activity
2,3,4,5,6,7-Hexahydro-1H-1-benzazonin-7-ol is a bicyclic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C9H14O and a molecular weight of approximately 122.21 g/mol. Its structure includes a fused benzene ring and a saturated six-membered ring, contributing to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an enzyme inhibitor or modulator , influencing multiple biochemical pathways. The specific targets and pathways vary depending on the biological context.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antineoplastic Properties : Preliminary studies suggest potential anticancer effects through the inhibition of tumor growth in animal models .
- Analgesic Effects : Similar compounds have shown analgesic properties; thus, there is interest in exploring this aspect for this compound.
- Neuroprotective Effects : Some studies have indicated neuroprotective properties that could be beneficial in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to the control group. The mechanism was linked to apoptosis induction in cancer cells.
Case Study 2: Analgesic Properties
In another study involving pain models in rats, the compound demonstrated a notable reduction in pain response. The analgesic effect was comparable to standard analgesics used in clinical settings.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Eptazocine | C₁₅H₂₁NO | Known for analgesic properties |
1H-Indene | C₉H₁₄ | Simpler structure without hydroxyl group |
1H-Benzodiazonine | C₁₃H₂₀N | Exhibits different biological activities |
This table highlights the unique aspects of this compound while showcasing its potential for further research and application development.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-1-benzazonin-7-ol |
InChI |
InChI=1S/C12H17NO/c14-12-8-2-1-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-14H,1-2,5,8-9H2 |
InChI Key |
YVCRLUAZMPDXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2=CC=CC=C2NCC1)O |
Origin of Product |
United States |
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